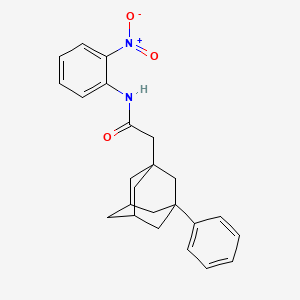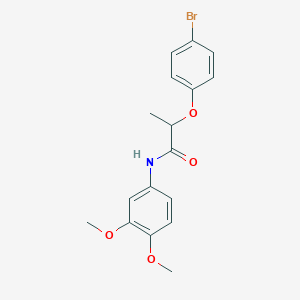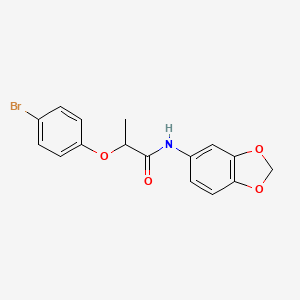![molecular formula C25H24N2O4 B4113038 N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide
Vue d'ensemble
Description
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide, also known as BMB-205, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and alleviate pain in animal models of inflammation and pain.
Mécanisme D'action
The exact mechanism of action of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and pain. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and induce apoptosis of cancer cells. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has also been found to reduce the production of inflammatory mediators and alleviate pain in animal models of inflammation and pain. Additionally, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide in lab experiments. It may have limited solubility in some solvents, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the research on N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific targets that it inhibits. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more efficient and selective synthesis methods for N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide could lead to its wider application in scientific research.
Conclusion:
In conclusion, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and pain. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide could lead to the development of new and effective therapies for various diseases.
Propriétés
IUPAC Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-23-10-6-5-9-20(23)25(29)26-21-17-19(24(28)18-7-3-2-4-8-18)11-12-22(21)27-13-15-31-16-14-27/h2-12,17H,13-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMZERDHCDDWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4112965.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4112972.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4112974.png)
![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)

![3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide](/img/structure/B4113016.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4113046.png)
